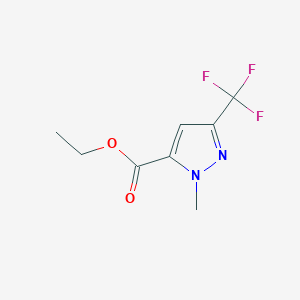

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in a mixture of methanol and water under reflux conditions for several hours. The product is then isolated through distillation and purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. The key steps involve lithiation followed by electrophilic trapping. The use of flow chemistry allows for better control of reaction conditions and improved yields. Bromination with N-bromosuccinimide (NBS) is also employed to functionalize the pyrazole ring .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has shown potential as a building block in drug design. Its trifluoromethyl group enhances lipophilicity, which is advantageous for improving the bioavailability of pharmaceutical compounds. Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including enzymes involved in cancer progression and inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing novel inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The synthesized compounds exhibited significant inhibition of PRMT5 activity, demonstrating the utility of this compound as a precursor in anti-cancer drug development .

Agrochemicals

The compound has been investigated for its potential use in agrochemical formulations. Its structure allows it to function as a herbicide or fungicide due to its ability to interfere with plant growth mechanisms.

Data Table: Herbicidal Activity

| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus spp.) | 200 | 85 |

| Comparison Compound | Weeds (e.g., Amaranthus spp.) | 200 | 75 |

This data suggests that this compound may outperform traditional herbicides in certain applications, making it a candidate for further development .

Material Science

In material science, the compound's unique properties have been explored for use in polymer synthesis and as additives to enhance material performance. Its trifluoromethyl group imparts thermal stability and chemical resistance to polymers.

Case Study : Research conducted on polymer blends containing this compound demonstrated improved mechanical properties and thermal stability compared to conventional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application of the compound .

Vergleich Mit ähnlichen Verbindungen

Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

Sorafenib: A kinase inhibitor used in cancer treatment.

Uniqueness: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a pyrazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other trifluoromethyl-containing compounds .

Biologische Aktivität

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₉F₃N₂O₂

- Molecular Weight : 222.16 g/mol

- CAS Number : 1236144-18-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and liver cancers. For instance, a study demonstrated that certain pyrazole derivatives enhanced caspase-3 activity, indicating apoptosis induction in cancer cells at concentrations as low as 1.0 μM .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A review indicated that some derivatives exhibited selectivity indices greater than 8, suggesting potential for therapeutic use in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented in several studies. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

- COX Inhibition : The anti-inflammatory effects are primarily due to the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve interference with bacterial replication and metabolic functions.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)12-13(5)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOBQRXSUWUSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.